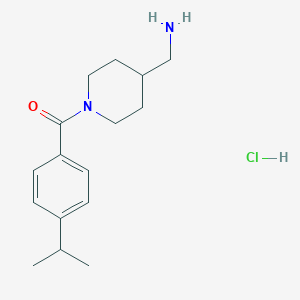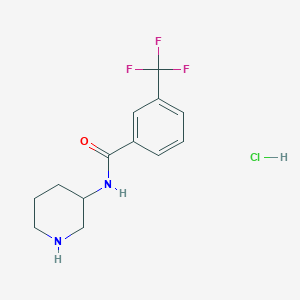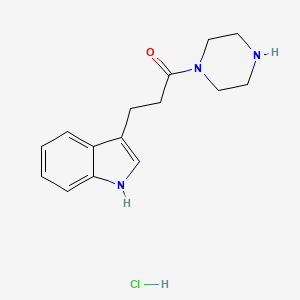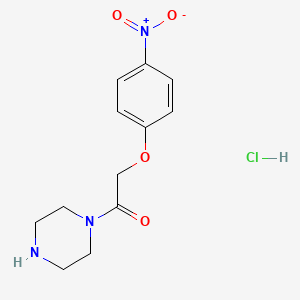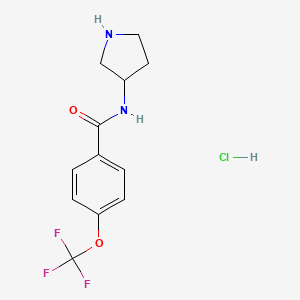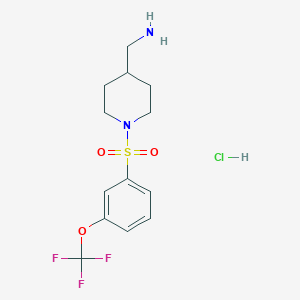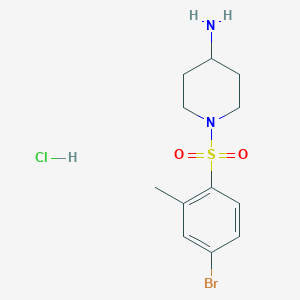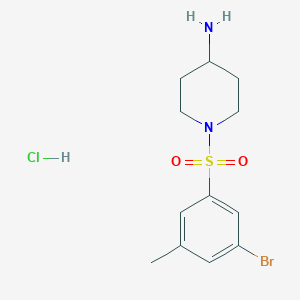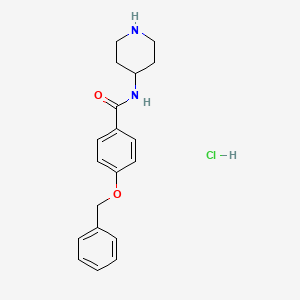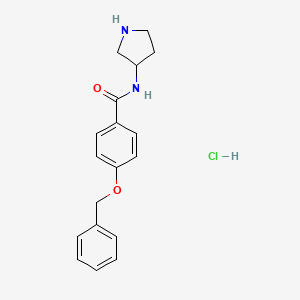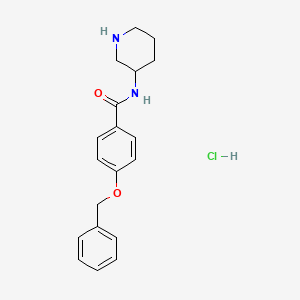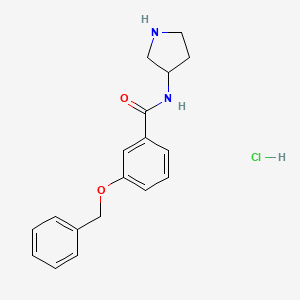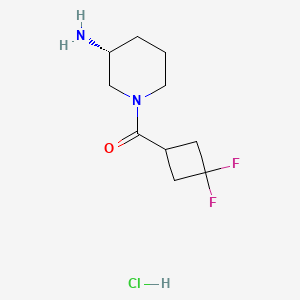
(R)-(3-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone hydrochloride is a synthetic compound that features a piperidine ring and a difluorocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(3-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-3-aminopiperidine, which can be obtained by reducing ®-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride.
Cyclobutyl Group Introduction: The difluorocyclobutyl group is introduced through a series of reactions involving cyclobutyl intermediates and fluorinating agents.
Final Coupling: The final step involves coupling the ®-3-aminopiperidine with the difluorocyclobutyl intermediate under specific reaction conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the carbonyl group of the methanone moiety.
Substitution: The compound can participate in substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the methanone moiety.
Substitution: Substituted derivatives at the amino group.
Scientific Research Applications
®-(3-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ®-(3-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like ®-3-aminopiperidine and its derivatives share structural similarities.
Difluorocyclobutyl Compounds: Other compounds containing the difluorocyclobutyl group.
Uniqueness: ®-(3-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone hydrochloride is unique due to the combination of the piperidine ring and the difluorocyclobutyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-(3,3-difluorocyclobutyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O.ClH/c11-10(12)4-7(5-10)9(15)14-3-1-2-8(13)6-14;/h7-8H,1-6,13H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXSXJXDBNNABH-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC(C2)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2CC(C2)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
